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molecular formula C8H6F3NO2 B585391 Methyl 6-(trifluoromethyl)picolinate CAS No. 155377-05-2

Methyl 6-(trifluoromethyl)picolinate

Cat. No. B585391
M. Wt: 205.136
InChI Key: AYABEJGGSWJVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426448B2

Procedure details

Add 6-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (80.0 g, 390 mmol) to a mixture of THF (240 mL) and tert-butylmethyl ether (400 mL). Add the solution slowly to a 3 M methylmagnesium chloride in THF (390 mL, 1.17 moles) and maintain 8° C. to 16° C. Cool the mixture to 0° C. and add a mixture of 5 M hydrochloric acid (257 mL, 1.29 moles) and water (200 mL). Separate the phases and concentrate the organic phase under reduced pressure. Add heptane (160 mL) and cool the mixture to 5° C. Collect the precipitate by vacuum filtration and rinse the solid with heptane (20 mL) followed by pentane (30 mL). Vacuum dry the solid to afford the title compound as a tan solid (72.3 g, 352 mmol, 90%). 1H NMR (400 MHz, DMSO d6) δ 8.04 (t, J=7.7 Hz, 1H), 7.94 (d, J=7.9 Hz, 1H), 7.69 (d, J=7.0 Hz, 1H), 5.40 (s, 1H), 1.43 (s, 6H). HRMS (ESI) m/z (M+H)+ calcd for C9H10F3NO: 206.0787, found 206.0787.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
390 mL
Type
reactant
Reaction Step Three
Quantity
257 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
COC(C1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[N:6]=1)=O.C1COCC1.C[Mg]Cl.Cl.[C:24]([O:28]C)([CH3:27])([CH3:26])[CH3:25]>O>[F:12][C:11]([F:14])([F:13])[C:7]1[N:6]=[C:25]([C:24]([OH:28])([CH3:27])[CH3:26])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
390 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
257 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain 8° C. to 16° C
ADDITION
Type
ADDITION
Details
add
CUSTOM
Type
CUSTOM
Details
Separate the phases
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic phase under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Add heptane (160 mL) and cool the mixture to 5° C
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
rinse the solid with heptane (20 mL)
CUSTOM
Type
CUSTOM
Details
Vacuum dry the solid

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=CC(=N1)C(C)(C)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 352 mmol
AMOUNT: MASS 72.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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